

Technical Guide: 1-Phenethyl-2-pyridone-d5

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Compound of Interest

Compound Name: 1-Phenethyl-2-pyridone-d5

Cat. No.: B12431548

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Content Type: Technical Reference & Application Protocol Subject: Deuterated Internal Standard for Fentanyl Impurity Profiling Parent CAS: 18065-78-6 (Unlabeled) Target Audience: Analytical Chemists, Forensic Toxicologists, Pharmaceutical QC Scientists

Core Identity & Technical Specifications

1-Phenethyl-2-pyridone-d5 is a stable isotope-labeled analog of 1-phenethyl-2(1H)-pyridinone. It serves as a critical Internal Standard (IS) in the quantitative analysis of fentanyl impurities, specifically identifying byproducts of the "Siegfried" synthesis method and oxidative degradation pathways of N-phenethyl-4-piperidone (NPP).

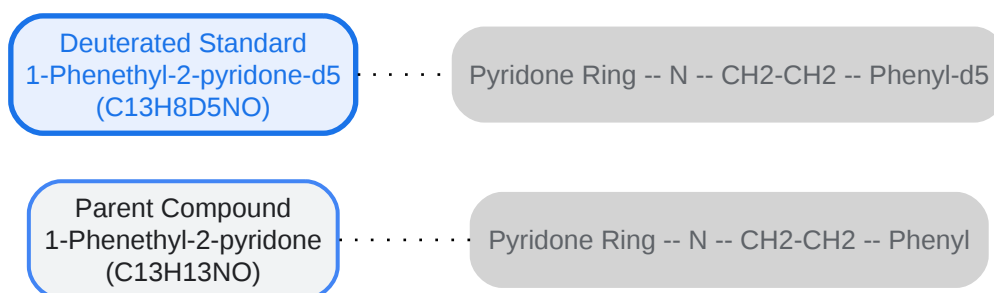
Chemical Identity Table

Feature	Specification
Chemical Name	1-(2-Phenylethyl)-2(1H)-pyridinone-d5
Common Name	1-Phenethyl-2-pyridone-d5
Parent CAS	18065-78-6
Labeled CAS	Not formally assigned (Referenced as d5-analog of 18065-78-6)
Molecular Formula	C ₁₃ H ₈ D ₅ NO
Molecular Weight	204.28 g/mol (approx.)
Isotopic Purity	≥ 99 atom % D
Chemical Purity	≥ 98%
Solubility	Chloroform, Methanol, DMSO
Appearance	Off-white to pale yellow solid

Structural Visualization

The following diagram illustrates the chemical structure of the d5-labeled compound compared to its non-deuterated parent. The deuterium labeling is typically located on the phenyl ring of the phenethyl chain (

), ensuring metabolic stability and minimal scrambling during ionization.



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Figure 1: Structural comparison between the analyte and its deuterated internal standard.

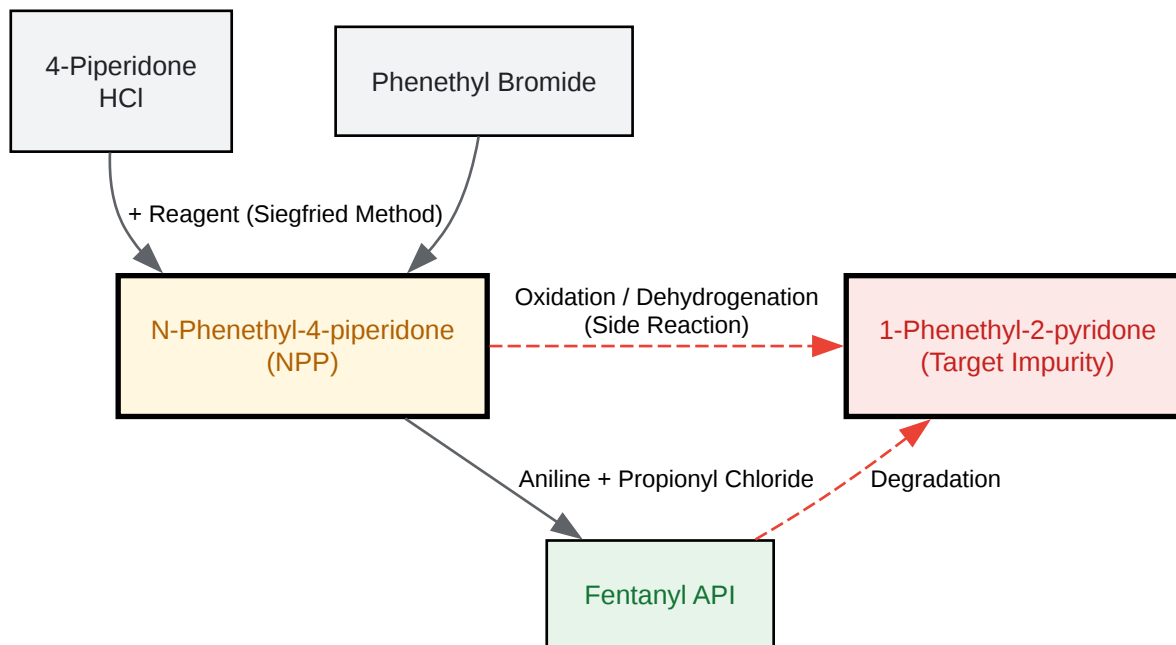
Scientific Significance & Application Context

The "Siegfried" Marker

In forensic toxicology and pharmaceutical impurity profiling, 1-Phenethyl-2-pyridone is a specific marker for the Siegfried method of fentanyl synthesis. This route involves the reaction of 4-piperidone with phenethyl bromide (or tosylate) to form N-phenethyl-4-piperidone (NPP).[1]

- Origin: The pyridone impurity arises from the dehydrogenation/oxidation of the piperidine ring in NPP or Fentanyl, often catalyzed by suboptimal reaction conditions or aging of the sample.
- Role of d5-IS: Due to the complexity of biological matrices (plasma, urine) and seizure samples (powders), matrix effects can severely suppress ionization. The d5-analog co-elutes with the target impurity, compensating for matrix suppression and ensuring accurate quantification.

Synthesis Pathway & Impurity Formation



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Figure 2: Formation of 1-Phenethyl-2-pyridone during Fentanyl synthesis and degradation.

Analytical Protocol: LC-MS/MS Methodology

This protocol outlines a self-validating workflow for quantifying 1-Phenethyl-2-pyridone using the d5-analog.

Sample Preparation (Liquid-Liquid Extraction)

- Aliquot: Transfer 100 μ L of biological sample (plasma/urine) or dissolved API to a glass tube.
- IS Addition: Add 10 μ L of **1-Phenethyl-2-pyridone-d5** working solution (1 μ g/mL in Methanol).
- Buffer: Add 200 μ L Carbonate Buffer (pH 9.5) to ensure the analyte is in its non-ionized base form (promoting organic solubility).
- Extraction: Add 2 mL Chlorobutane:Ethyl Acetate (9:1). Vortex for 2 mins.
- Separation: Centrifuge at 3500 rpm for 5 mins.
- Reconstitution: Evaporate the supernatant under
at 40°C. Reconstitute in 100 μ L Mobile Phase A:B (90:10).

LC-MS/MS Parameters

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Ramp to 95% B

- 5-6 min: Hold 95% B
- 6.1 min: Re-equilibrate 5% B

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are derived from the fragmentation logic: cleavage of the phenethyl group (forming tropylium/phenethyl cation) and the pyridone core.

Analyte	Precursor Ion ()	Product Ion ()	Role	Collision Energy (eV)
Target (Unlabeled)	200.1	105.1 (Phenethyl)	Quantifier	25
96.0 (Pyridone)	Qualifier	35		
IS (d5-Labeled)	205.1	110.1 (d5-Phenethyl)	Quantifier	25
96.0 (Pyridone)	Qualifier	35		

Note: The +5 mass shift in the Quantifier ion (105 → 110) confirms the deuterium label is on the phenethyl ring. The Qualifier ion (96) remains unchanged, providing a structural cross-check.

Synthesis & Stability Guidelines

Synthesis Route (General)

The d5-analog is typically synthesized via N-alkylation of 2-hydroxypyridine (which exists in equilibrium with 2-pyridone) using (2-Bromoethyl)benzene-d5.

- Reagents: 2-Hydroxypyridine + 1-Bromo-2-(phenyl-d5)ethane +
.
- Solvent: Acetonitrile or DMF.

- Reflux: 60-80°C for 4-6 hours.
- Purification: Silica gel chromatography is required to separate the N-alkylated product (pyridone) from the O-alkylated byproduct (alkoxypyridine).

Storage & Handling

- State: Solid powder.
- Storage: -20°C, protected from light and moisture.
- Stability: Stable for >2 years if stored properly. Solutions in methanol are stable for ~6 months at -20°C.
- Handling: Use in a fume hood; standard PPE (gloves, goggles) required.

References

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Sources

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